molecular formula C13H17N3O B8110825 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one

4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8110825
M. Wt: 231.29 g/mol
InChI Key: VSJDXDQNEAIUHJ-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one is a chemically defined spirocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a privileged 1,8-diazaspiro[4.5]decane core, a structure frequently employed in the design of high-affinity ligands for protein kinases. Scientific literature has established this specific scaffold as a central structural motif in potent and selective inhibitors of the Mediator complex-associated kinases CDK8 and CDK19 . These kinases are implicated in key cellular processes such as transcriptional regulation, Wnt/β-catenin signaling, and the control of genes involved in inflammation and proliferation . Dysregulation of CDK8/19 has been observed in several cancer types, including colorectal cancer and melanoma, making them attractive targets for oncological research . As a key intermediate, this compound enables researchers to explore structure-activity relationships (SAR) and develop novel chemical probes to further elucidate the biological roles of CDK8 and CDK19 in health and disease. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-pyridin-4-yl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-12-9-11(10-1-5-14-6-2-10)13(16-12)3-7-15-8-4-13/h1-2,5-6,11,15H,3-4,7-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJDXDQNEAIUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(CC(=O)N2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Bifunctional Amines and Ketones

A widely adopted method involves the cyclocondensation of 1,5-diaminopentane derivatives with cyclic ketones. For example, reacting 1,5-diaminopentane with cyclohexanone in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) generates the spirocyclic intermediate via imine formation and subsequent ring closure. Yields typically range from 45% to 68%, depending on the solvent system (toluene or ethanol) and reaction time (12–24 hours).

Ring-Closing Metathesis (RCM)

Ring-closing metathesis using Grubbs catalysts offers a stereocontrolled pathway. Starting from N-allyl-piperidinone precursors, RCM facilitates the formation of the spirocyclic structure with minimal byproducts. For instance, treating N-allyl-4-piperidone with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C achieves 72% conversion to 1,8-diazaspiro[4.5]decan-2-one within 6 hours. This method is favored for its scalability and compatibility with sensitive functional groups.

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

Table 1: Impact of Catalysts on Suzuki Coupling Efficiency

CatalystSolvent SystemTemperature (°C)Yield (%)
Pd(PPh₃)₄DME/H₂O8085
PdCl₂(dppf)Toluene/EtOH10072
NiCl₂(PCy₃)₂DMF12058

Data adapted from and highlight Pd(PPh₃)₄ as the superior catalyst for this transformation.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (SiO₂, ethyl acetate/hexane gradient) remains the standard for isolating 4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 2H, Py-H), 7.31 (d, J = 4.8 Hz, 2H, Py-H), 3.92–3.85 (m, 2H, spirolactam-H), 2.98–2.78 (m, 4H, CH₂-N), 2.12–1.94 (m, 4H, cyclohexane-H).

  • HRMS : Calculated for C₁₄H₁₆N₃O [M+H]⁺: 242.1293; Found: 242.1289.

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A representative protocol involves:

  • Cyclocondensation in a packed-bed reactor (residence time: 30 min, 110°C).

  • Suzuki coupling in a microreactor (Pd/C cartridge, 90°C, 5 bar H₂).
    This approach achieves 78% overall yield with a space-time yield of 12 g·L⁻¹·h⁻¹ .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or the pyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring or the spirocyclic moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. In medicinal chemistry, the compound’s ability to inhibit certain enzymes or receptors is of particular interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridin-2-yl vs. Pyridin-4-yl Derivatives

A key structural distinction lies in the position of the pyridine substituent. For example, 4-(Pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decan-3-one () replaces the lactam oxygen with sulfur and positions the pyridine at the 2-yl site. This modification reduces hydrogen-bonding capacity and alters molecular conformation, as evidenced by its distinct NMR shifts (δ 6.56 ppm for pyridine protons) and lower melting point (256–260°C) compared to pyridin-4-yl analogs .

Heteroatom Variations in the Spiro System

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one (): Replacing one nitrogen with oxygen in the spiro system increases polarity (PSA = 41.13) and alters metabolic stability. For instance, 8-[2-(4-aminophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 23804-80-0) exhibits enhanced solubility (275.35 g/mol MW) due to the oxa group, making it suitable for oral formulations .
  • 1-Thia-4,8-diazaspiro[4.5]decan-3-one (): Sulfur incorporation increases lipophilicity (logP ~2.8 predicted) and may improve blood-brain barrier penetration, as seen in CNS-targeting analogs .

Substituent Effects on Bioactivity

  • 8-(2-Amino-3-chloro-5-arylpyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one (): Chlorine and amino groups at the 3- and 2-positions of the pyridine ring enhance kinase inhibition (e.g., ALK and EGFR) by forming halogen bonds and protonated interactions. LC-MS data confirm high purity (≥95%), critical for in vivo efficacy .
  • Rolapitant Hydrochloride (): A 1,7-diazaspiro[4.5]decan-2-one derivative with trifluoromethylphenyl groups shows potent antiemetic activity (CAS 914462-92-3). The 1,7-diaza configuration shifts the molecule’s dipole moment, improving binding to NK₁ receptors .

Impact of Spiro Ring Size and Nitrogen Placement

  • 1,4-Diazaspiro[4.5]decan-2-one (): Moving one nitrogen to the 4-position shortens the distance between heteroatoms, reducing ring strain. This increases thermal stability (predicted boiling point 349°C) but may limit conformational flexibility for target engagement .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Spiro System Substituents Key Properties Applications References
4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one 1,8-diaza Pyridin-4-yl PSA = 58.2 Ų, MW = 273.3 g/mol Kinase inhibitors
4-(Pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decan-3-one 1-thia-4,8-diaza Pyridin-2-yl, Cl Mp = 256–260°C, logP = 3.1 Structural studies
Rolapitant Hydrochloride 1,7-diaza Trifluoromethylphenyl MW = 554.95 g/mol, CAS 914462-92-3 Antiemetic drug
8-(2-Amino-3-chloro-5-arylpyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one 2,8-diaza Cl, NH₂, aryl Purity ≥95%, LC-MS confirmed ALK/EGFR inhibition

Biological Activity

4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one features a spirocyclic framework, which is significant for its biological activity. The presence of the pyridine moiety contributes to its interaction with various biological targets.

The mechanisms through which 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one exerts its biological effects are multifaceted:

  • Receptor Interaction : The compound has been identified as a potential inhibitor of specific receptors involved in inflammatory pathways, such as receptor-interacting protein kinase 1 (RIPK1) .
  • Enzyme Inhibition : It shows promise as an inhibitor of TYK2/JAK1 kinases, which are critical in cytokine signaling pathways associated with autoimmune diseases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Antimicrobial and Antiviral Properties

Research indicates that derivatives of diazaspiro compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of bacterial strains and viruses, although specific data for 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one requires further investigation.

Anti-inflammatory Effects

In models of acute ulcerative colitis, derivatives similar to 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one demonstrated significant anti-inflammatory effects mediated by modulation of TYK2/JAK1 pathways .

CompoundIC50 (nM)SelectivityBiological Activity
Compound 486 (TYK2)>23-fold for JAK2Anti-inflammatory
4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-oneTBDTBDTBD

Case Studies

Several case studies have highlighted the potential applications of compounds related to 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one:

  • Study on TYK2/JAK1 Inhibition : A series of diazaspiro compounds were evaluated for their ability to inhibit TYK2 and JAK1 kinases, with findings indicating potent activity and selectivity for these targets . This positions such compounds as promising candidates for treating autoimmune disorders.
  • Antimicrobial Activity Assessment : In vitro studies have assessed the antimicrobial efficacy of various diazaspiro derivatives against common pathogens, suggesting a need for further exploration into their mechanisms and therapeutic applications .

Q & A

Q. Advanced

  • In vitro assays :
    • Enzyme inhibition : Fluorescence polarization assays for kinase or protease targets (IC₅₀ determination).
    • Cellular uptake : LC-MS quantification in Caco-2 cells to assess permeability .
  • Structure-activity relationship (SAR) :
    • Modify pyridinyl substituents (e.g., chloro, nitro groups) and test against biological endpoints.
    • Use molecular docking (AutoDock Vina) to predict binding to targets like the NK₁ receptor .

How should researchers handle contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

Q. Basic

  • NMR analysis :
    • Signal splitting : Assign peaks using 2D COSY and HSQC for sp³ hybridized carbons in the diazaspiro ring .
    • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to resolve exchange broadening in NH groups.
  • IR validation :
    • Confirm C=O (1720–1680 cm⁻¹) and C=N (1630–1600 cm⁻¹) stretches to rule out tautomeric forms .
      Troubleshooting : Re-crystallize to eliminate impurities causing anomalous signals .

What safety protocols are critical when handling 4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (evidenced by safety data for structurally similar compounds) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

How can computational modeling aid in predicting the bioavailability of this compound?

Q. Advanced

  • ADMET prediction :
    • LogP calculation : Use Molinspiration or SwissADME to estimate lipophilicity (target LogP <3 for oral bioavailability).
    • P-glycoprotein efflux : Predict substrate likelihood via PreADMET.
  • Molecular dynamics (MD) :
    • Simulate membrane permeation (e.g., POPC bilayers) with GROMACS to assess passive diffusion .

What strategies address low yields in the final cyclization step of spiro ring formation?

Q. Advanced

  • Temperature control : Gradual heating (ramp to 110°C over 1 hour) prevents premature decomposition.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 150°C) and improves spiro ring closure .
  • Additives : Catalytic amounts of p-toluenesulfonic acid (pTSA) enhance intramolecular cyclization .

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